molecular formula C₁₆H₂₉N₃O₈S₂ B1141317 Tebipenem Tetrahydrate CAS No. 936010-57-0

Tebipenem Tetrahydrate

Cat. No. B1141317
M. Wt: 455.55
InChI Key:
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Description

Tebipenem Tetrahydrate is a carbapenem antibiotic, an area of significant interest due to its potential against multidrug-resistant Gram-negative pathogens. It is a prodrug, converted into its active form, tebipenem, upon administration, designed to improve oral bioavailability and stability (Eckburg et al., 2019).

Synthesis Analysis

The synthesis of Tebipenem's side chain has been achieved starting from benzylamine and epichlorohydrin, involving a series of reactions including ring-opening substitution and N-alkylation, among others, leading to an improved synthesis method with advantages such as mild reaction conditions and cost-effectiveness (Zhou Jiang-fen, 2014).

Molecular Structure Analysis

Vibrational spectroscopy (FT-IR, Raman) combined with DFT analysis has provided insights into the structure of Tebipenem and its ester. The optimized conformations, geometric structures, and spectral properties highlight the differences between Tebipenem and its ester, contributing to our understanding of its molecular structure (M. Paczkowska et al., 2017).

Chemical Reactions and Properties

Studies focusing on the biochemical properties of carbapenems related to Tebipenem have shown increased stability to hydrolysis by renal dehydropeptidases and β-lactamases, along with strong binding to essential penicillin-binding proteins (PBPs). This underlines the chemical robustness and efficacy of Tebipenem and related compounds against bacteria (Youjun Yang et al., 1999).

Physical Properties Analysis

The physical properties of Tebipenem, particularly its oral bioavailability and stability, are enhanced in its prodrug form, Tebipenem Pivoxil Hydrobromide. The pharmacokinetics studies reveal that this formulation allows for effective oral administration, showing linear and dose-proportional plasma concentrations, which are crucial for treating infections caused by MDR Enterobacteriaceae (Eckburg et al., 2019).

Scientific Research Applications

In Vitro Activity Against Gram-Positive Clinical Isolates

Tebipenem, an orally bioavailable carbapenem, has been studied for its in vitro activity against Gram-positive isolates associated with clinical infections, such as methicillin-susceptible Staphylococcus aureus (MSSA) and Enterococcus faecalis. This study suggests that tebipenem may be effective in treating urinary tract infections caused by these organisms, offering broader coverage against Gram-negative and -positive organisms (Arends et al., 2021).

Activity Against Fastidious Organisms from Respiratory Tract Infections

Another study evaluated tebipenem's in vitro activity against various fastidious organisms recovered from community-acquired respiratory tract infections, including Haemophilus influenzae and Streptococcus pneumoniae. The findings support the development of tebipenem as an oral option for combating respiratory tract infections caused by these organisms (Arends et al., 2021).

Potential as Oral Transition Therapy

Tebipenem's potential as an oral transition therapy from intravenous ertapenem therapy for Escherichia coli, a common uropathogen, was explored. This study indicates tebipenem's role within the antibiotic stewardship paradigm, offering a transition from intravenous to oral antibiotic therapy (VanScoy et al., 2023).

Pharmacokinetics-Pharmacodynamics for Efficacy Against Enterobacteriaceae

Research on tebipenem's pharmacokinetics-pharmacodynamics (PK-PD) against Enterobacteriaceae in a one-compartment in vitro infection model supports its use in designing pre-clinical studies and clinical studies for complicated urinary tract infections (VanScoy et al., 2019).

Pharmacodynamics for Multidrug-Resistant Gram-Negative Infections

Tebipenem pivoxil HBr, the active moiety of tebipenem, is being developed for the treatment of complicated urinary tract infections in adults. Studies in a neutropenic murine thigh infection model suggest its efficacy against Enterobacteriaceae strains with various resistance mechanisms (McEntee et al., 2019).

Safety And Hazards

properties

CAS RN

936010-57-0

Product Name

Tebipenem Tetrahydrate

Molecular Formula

C₁₆H₂₉N₃O₈S₂

Molecular Weight

455.55

synonyms

(4R,5S,6S)-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Tetrahydrate;  [4R-[4α,5β,6β(R*)]]-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-(1-hydroxyethy

Origin of Product

United States

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